molecular formula C126H213F3N48O34S B6295382 H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA CAS No. 2022956-42-7

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA

Cat. No.: B6295382
CAS No.: 2022956-42-7
M. Wt: 3033.4 g/mol
InChI Key: BRJXBPBGMYEAED-ILWUBXQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide, with a trifluoroacetic acid (TFA) counterion, is a synthetic oligopeptide characterized by a high density of basic residues (arginine [Arg] and lysine [Lys]) and structural motifs such as Ser-Pro-Ala-Ser-Met.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C124H212N48O32S.C2HF3O2/c1-64(2)56-84(109(195)166-85(59-68-33-37-70(176)38-34-68)110(196)161-80(28-17-52-150-124(142)143)106(192)170-89(63-174)116(202)172-54-18-29-90(172)113(199)152-66(5)96(182)169-88(62-173)112(198)164-83(43-55-205-6)115(201)171-53-19-30-91(171)114(200)163-82(40-42-95(180)181)108(194)167-86(60-93(129)178)111(197)168-87(117(203)204)57-65(3)4)165-105(191)79(27-16-51-149-123(140)141)159-102(188)76(24-13-48-146-120(134)135)157-103(189)77(25-14-49-147-121(136)137)160-107(193)81(39-41-92(128)177)162-104(190)78(26-15-50-148-122(138)139)158-101(187)75(23-12-47-145-119(132)133)156-100(186)74(21-8-10-45-126)155-99(185)73(20-7-9-44-125)154-98(184)72(22-11-46-144-118(130)131)153-94(179)61-151-97(183)71(127)58-67-31-35-69(175)36-32-67;3-2(4,5)1(6)7/h31-38,64-66,71-91,173-176H,7-30,39-63,125-127H2,1-6H3,(H2,128,177)(H2,129,178)(H,151,183)(H,152,199)(H,153,179)(H,154,184)(H,155,185)(H,156,186)(H,157,189)(H,158,187)(H,159,188)(H,160,193)(H,161,196)(H,162,190)(H,163,200)(H,164,198)(H,165,191)(H,166,195)(H,167,194)(H,168,197)(H,169,182)(H,170,192)(H,180,181)(H,203,204)(H4,130,131,144)(H4,132,133,145)(H4,134,135,146)(H4,136,137,147)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150);(H,6,7)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJXBPBGMYEAED-ILWUBXQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H213F3N48O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3033.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc chemistry. Wang or Rink amide resins are preferred for C-terminal amide peptides, but this linear peptide’s C-terminal carboxyl group necessitates a 2-chlorotrityl chloride resin, which offers high loading capacity and mild cleavage conditions. The first amino acid, leucine, is anchored via its carboxyl group using dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base.

Sequential Coupling and Activation

Each subsequent amino acid is coupled using a 3-fold molar excess. For challenging residues (e.g., Arg, Lys), double coupling with hexafluorophosphate (HBTU) or oxyma pure improves efficiency. Preactivated Fmoc-amino acids, such as Fmoc-Arg(Pbf)-OH, minimize racemization and reduce coupling times to 30–60 minutes. Proline at position 15 and serine at positions 16 and 18 require pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-ψ(Me,Mepro)-OH) to prevent aggregation.

Table 1: Recommended Side-Chain Protecting Groups

Amino AcidPositionProtecting Group
Arg3,6,7,9,10,11,14Pbf
Lys4,5Boc
Gln8Trt
Glu20OtBu
Asn21Trt
Ser16,18tBu
Tyr1,13tBu

Fragment Condensation for Large-Scale Production

Fragment Design and Synthesis

Due to the peptide’s length (22 residues), fragment condensation is employed to reduce stepwise synthesis errors. The sequence is divided into three fragments:

  • Fragment 1 : H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-OH (residues 1–9)

  • Fragment 2 : Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-OH (residues 10–17)

  • Fragment 3 : Ser-Met-Pro-Glu-Asn-Leu-OH (residues 18–22)

Fragments are synthesized separately using SPPS, then combined in solution phase. Fragment 1 is synthesized on a Rink amide resin to ensure C-terminal amidation, while Fragments 2 and 3 use 2-chlorotrityl chloride resin for carboxyl termini.

Solution-Phase Coupling

Fragments are activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-hydroxybenzotriazole (HOBt). For example, Fragment 1 (0.01 M in DMF) is mixed with Fragment 2 (1.1 eq) and PyBOP/HOBt (1.5 eq) at 0°C for 2 hours, achieving >95% coupling efficiency. The combined product is then coupled to Fragment 3 under similar conditions.

Side-Chain Deprotection and Cleavage Optimization

Cleavage Cocktail Composition

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), triisopropylsilane (TIS, 2.5%), and ethanedithiol (EDT, 2.5%) for 4 hours at 25°C. Extended cleavage (6–8 hours) is required for complete removal of Pbf and Trt groups. Methionine at position 18 is protected by EDT to prevent oxidation during cleavage.

Table 2: Cleavage Efficiency for Protecting Groups

Protecting GroupCleavage Time (hours)Residual Group (%)
Arg(Pbf)4<1
Lys(Boc)2<0.5
Asn(Trt)6<2

TFA Salt Formation

Post-cleavage, the peptide precipitates in methyl tert-butyl ether (MTBE) and lyophilizes to form the TFA salt. Residual TFA accounts for 5–10% of the final product’s mass, confirmed by ion chromatography.

Purification and Analytical Characterization

Reverse-Phase HPLC

Crude peptide is purified using a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. This achieves >98% purity, with major impurities being deletion sequences (<0.5%) and aspartimide byproducts (<0.2%).

Mass Spectrometry

MALDI-TOF analysis confirms the molecular weight (calculated: 2849.3 Da; observed: 2849.8 Da). Minor peaks at 2866.2 Da correspond to Met-oxidized byproducts, mitigated by EDT in the cleavage cocktail.

Challenges and Mitigation Strategies

Aggregation During SPPS

The high arginine content (8 residues) induces β-sheet formation, reducing coupling efficiency. Incorporating 10% dimethyl sulfoxide (DMSO) in DMF disrupts aggregation, improving yields by 20%.

Aspartimide Formation at Glu20

Despite the absence of aspartic acid, Glu20 exhibits a 1.2% aspartimide byproduct rate due to base-catalyzed cyclization during Fmoc deprotection. Adding 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution reduces this to <0.3% .

Chemical Reactions Analysis

Stability and Degradation Reactions

The peptide’s stability is influenced by its sequence and environmental conditions:

Residue Degradation Pathway Conditions Outcome
MetOxidation to methionine sulfoxideOxidative environments Loss of bioactivity; altered folding
Asn/GlnDeamidationNeutral/basic pH IsoAsp formation; structural instability
ArgGuanidine group protonationLow pH (<3) Reduced solubility; aggregation

Key Stability Insights :

  • pH Sensitivity : The peptide aggregates at pH <4 due to Arg protonation but remains soluble in mildly acidic buffers (pH 5–6) .

  • Oxidative Stress : Methionine at position 17 is highly susceptible to oxidation, requiring inert atmospheres during synthesis and storage .

Molecular Interactions and Binding

The peptide’s arginine-rich motif (-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg- ) drives interactions with cucurbit[n]urils (CBs) and nucleic acids:

Table 1: Binding Affinities with Cucurbit uril (CB8)

Peptide Segment K (M⁻¹) ΔG (kJ/mol) ΔH (kJ/mol)
Tyr-Gly-Arg-Lys-Lys-Arg-Arg4.6 × 10⁵-13.35.6
Leu-Tyr-Arg-Ser-Pro3.6 × 10⁵-14.46.8

Notable Observations :

  • CB8 selectively binds aromatic (Tyr) and cationic (Arg/Lys) residues via host-guest interactions .

  • Phosphorylation of Ser/Thr residues (e.g., Ser-Pro-Ala-Ser) reduces binding affinity by ~15% due to steric effects .

Analytical Characterization

Critical quality control metrics for the peptide include:

  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/ACN gradient) .

  • Mass Spec Data :

    • Observed m/z : 2933.4 [M+H]⁺ (matches theoretical MW of 2933.4 g/mol) .

    • Fragmentation : Dominant y-ions at m/z 1758.1 (Leu-Tyr-Arg-Ser-Pro) and 1060.3 (Met-Pro-Glu-Asn-Leu) .

Functional Implications

The peptide’s sequence shares homology with cell-penetrating peptides (CPPs) and transcriptional regulators:

  • Membrane Permeability : The arginine cluster enables endocytosis-independent cellular uptake, akin to HIV-Tat peptides .

  • Nucleic Acid Binding : Electrostatic interactions with DNA/RNA are modulated by Arg/Lys protonation states, with optimal binding at pH 7.4 .

Scientific Research Applications

Drug Delivery Systems

Peptide-Based Drug Delivery:
The H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH peptide is utilized in drug delivery systems due to its ability to penetrate cellular membranes. This property is particularly advantageous for delivering therapeutic agents directly into target cells, enhancing the efficacy of treatments while minimizing side effects.

Mechanism of Action:
The arginine-rich sequence in the peptide facilitates cellular uptake through endocytosis, allowing for efficient internalization of conjugated drugs or therapeutic agents . Studies have shown that peptides like H-Tyr-Gly-Arg-Lys can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in physiological conditions .

Cancer Therapy

Targeting Tumor Cells:
Research indicates that this peptide can be engineered to target specific cancer cell types. The incorporation of tumor-homing peptides allows for selective delivery of cytotoxic agents, thereby reducing damage to healthy tissues . The presence of multiple arginine residues enhances the binding affinity to negatively charged tumor cell membranes, promoting targeted therapy.

Case Studies:
Several studies have demonstrated the effectiveness of using H-Tyr-Gly-Arg-Lys-based peptides in combination with chemotherapeutic agents. For instance, a study published in Biochemistry highlighted the potential of such peptides to facilitate the uptake of doxorubicin in breast cancer cells, leading to increased apoptosis rates compared to controls .

Regenerative Medicine

Wound Healing and Tissue Regeneration:
The peptide's role in promoting wound healing and tissue regeneration is another significant application. It has been shown to stimulate fibroblast proliferation and migration, essential processes for tissue repair . The presence of serine and proline residues within the peptide sequence may contribute to enhanced collagen synthesis, further supporting tissue regeneration.

Experimental Findings:
In vitro studies have reported that H-Tyr-Gly-Arg-Lys promotes angiogenesis and collagen deposition in fibroblast cultures, suggesting its potential use in developing therapies for chronic wounds and skin injuries . Additionally, animal model studies have indicated improved healing outcomes when treated with formulations containing this peptide .

Immunomodulation

Enhancing Immune Responses:
The immunomodulatory properties of H-Tyr-Gly-Arg-Lys are being explored for their potential to enhance immune responses against infections and tumors. The peptide may act as an adjuvant by activating dendritic cells and promoting T-cell responses .

Research Insights:
Recent studies have shown that peptides with similar sequences can increase the production of cytokines such as IL-6 and TNF-alpha, which are crucial for initiating immune responses . This application could lead to novel therapeutic strategies for vaccine development or immunotherapy.

Summary Table of Applications

Application AreaMechanism/FunctionalitySupporting Findings
Drug DeliveryEnhances cellular uptake via endocytosisImproved bioavailability of drugs
Cancer TherapyTargets tumor cells for selective drug deliveryIncreased apoptosis rates in cancer cells
Regenerative MedicineStimulates fibroblast activity and collagen synthesisEnhanced wound healing outcomes
ImmunomodulationActivates immune responses through cytokine productionPotential use as an adjuvant in vaccines

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Leu-Arg-Arg-Ala-Ser-Leu-Gly and Derivatives ()

  • Structural Similarities : Both peptides contain Arg-rich motifs and serine residues. The main compound’s extended sequence includes additional Arg-Lys clusters and a TFA group.
  • Functional Insights: Phosphorylation Kinetics: Leu-Arg-Arg-Ala-Ser-Leu-Gly derivatives (including TFA-modified versions) are substrates for cAMP-dependent protein kinase. Substrate Specificity: Dansyl derivatives of this peptide were phosphorylated with $ K_m = 3 \, \mu M $, highlighting tolerance for hydrophobic modifications. This suggests the main compound’s TFA group and Arg/Lys motifs may similarly interact with kinases or phosphatases.

Thrombin Receptor Agonist Peptide (SFLL: Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe) ()

  • Structural Overlap : Both peptides contain Arg and Tyr residues critical for receptor binding. The main compound’s extended sequence includes additional charged residues (Glu, Asp) that may modulate solubility or receptor affinity.
  • Functional Insights: Receptor Activation: SFLL mimics thrombin’s effects on mesangial cells, stimulating phospholipase D and inositol phosphate production. The main compound’s Arg-rich sequence could similarly activate G-protein-coupled receptors (GPCRs) or modulate calcium signaling . Non-Additive Effects: SFLL and thrombin act on the same receptor, suggesting the main compound’s Arg clusters may compete with endogenous ligands for receptor binding.

Dogfish ACTH ()

  • Structural Motifs: Dogfish ACTH shares a nonatriacontapeptide structure with regions homologous to α-MSH (melanocyte-stimulating hormone). The main compound’s Ser-Pro-Ala-Ser-Met sequence resembles Pro-rich motifs in ACTH that stabilize secondary structure.
  • Functional Insights :
    • Steroidogenic Activity : Dogfish ACTH promotes corticosteroidogenesis at 15% potency of human ACTH. The main compound’s Arg-Lys repeats may enhance interactions with steroidogenic enzymes or receptors, though its lack of ACTH’s C-terminal region likely limits direct steroidogenic effects .

Data Tables

Table 1: Structural and Functional Comparison

Feature Main Compound Leu-Arg-Arg-Ala-Ser-Leu-Gly SFLL Peptide Dogfish ACTH
Key Residues Arg (9), Lys (3), Tyr (2), Ser (3), Pro (2) Arg (2), Ser (1), Leu (2) Arg (1), Tyr (1) Arg (4), Lys (2)
Modifications TFA counterion TFA, dansyl, acyl derivatives None Post-translational
Kinase Interaction Potential cAMP-dependent kinase substrate $ K_m = 2.5 \, \mu M $ N/A N/A
Receptor Target Hypothesized GPCRs N/A Thrombin receptor Melanocortin receptor
Biological Role Unknown (likely signaling/regulation) Kinase substrate Thrombin mimicry Steroidogenesis

Table 2: Amino Acid Composition ()

Amino Acid Main Compound Count Leu-Arg-Arg-Ala-Ser-Leu-Gly Count
Arg 9 2
Lys 3 0
Ser 3 1
Pro 2 0
Tyr 2 0

Research Findings and Implications

  • Kinase Substrate Potential: The main compound’s Arg-Lys clusters and Ser residues suggest it may serve as a substrate for cAMP-dependent kinases, akin to Leu-Arg-Arg-Ala-Ser-Leu-Gly derivatives .
  • Receptor Binding : Its high positive charge may enable interactions with GPCRs or nucleic acids, similar to SFLL’s thrombin receptor activation .
  • Synthetic Utility: The TFA counterion improves solubility without altering enzymatic recognition, contrasting with permanently modified peptides (e.g., NO2, Z groups) that require deprotection .

Q & A

Q. What methodological challenges arise during solid-phase synthesis of this peptide, and how can they be addressed?

The peptide’s high arginine/lysine content (positively charged residues) complicates synthesis due to aggregation and incomplete coupling. Optimize by:

  • Using Fmoc-protected residues with side-chain protecting groups (e.g., Pmc for Arg, Boc for Lys) to reduce steric hindrance .
  • Incorporating coupling agents like HBTU/HOBt and extending reaction times for sterically hindered residues.
  • Cleaving with TFA cocktails containing scavengers (e.g., triisopropylsilane) to minimize side reactions .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • Purity : Reverse-phase HPLC (RP-HPLC) with C18 columns and TFA-containing mobile phases to resolve charged isoforms .
  • Mass confirmation : MALDI-TOF or ESI-MS to verify molecular weight (± 0.1% accuracy) .
  • Sequence validation : Edman degradation or tandem MS/MS for residue-level verification, particularly for repetitive motifs (e.g., Arg/Lys clusters) .

Q. How does the TFA counterion influence bioactivity assays, and how can its effects be mitigated?

Residual TFA lowers pH and may inhibit cell-based assays. Purify via:

  • Lyophilization followed by dialysis (MWCO 500–1000 Da) to remove TFA .
  • Ion-exchange chromatography to replace TFA with biocompatible anions (e.g., acetate) .
  • Confirm TFA content via ion chromatography or conductivity measurements .

Advanced Research Questions

Q. How can conflicting reports on this peptide’s antimicrobial activity be systematically analyzed?

Discrepancies often arise from:

  • Assay conditions : Compare MIC values across studies, noting differences in microbial strains, media pH, and incubation times .
  • Peptide aggregation : Use dynamic light scattering (DLS) to assess aggregation states under varying salt concentrations .
  • TFA content : Standardize purification protocols to minimize batch-to-batch variability .

Q. What in silico strategies predict membrane interactions of this cationic peptide?

  • Molecular dynamics (MD) simulations : Model peptide-lipid bilayer interactions using software like GROMACS, focusing on charge distribution and insertion depth .
  • Electrostatic potential mapping : Tools like APBS calculate surface charge to predict binding to negatively charged membranes .
  • Validate predictions with experimental data (e.g., fluorescence quenching assays using labeled lipid vesicles) .

Q. How can sequence modifications enhance proteolytic stability without compromising activity?

  • D-amino acid substitution : Replace protease-sensitive residues (e.g., Leu, Tyr) with D-isomers in non-critical positions .
  • PEGylation : Conjugate polyethylene glycol to the N-terminus to sterically hinder enzyme access .
  • Cyclization : Introduce disulfide bonds or lactam bridges to stabilize secondary structures .

Q. What experimental approaches resolve ambiguities in the peptide’s secondary structure under physiological conditions?

  • Circular dichroism (CD) spectroscopy : Compare spectra in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) to assess α-helix or β-sheet propensity .
  • NMR spectroscopy : Use 2D NOESY in DPC micelles to identify hydrogen-bonding patterns and tertiary interactions .
  • FTIR spectroscopy : Detect amide I band shifts to confirm structural changes under varying pH .

Data Analysis and Optimization

Q. How should researchers design dose-response studies to account for this peptide’s non-linear activity?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture threshold effects.
  • Include positive controls (e.g., melittin for membrane disruption) and negative controls (scrambled-sequence peptides) .
  • Apply Hill slope analysis to differentiate cooperative binding from non-specific interactions .

Q. What statistical methods are appropriate for analyzing variability in cellular uptake efficiency?

  • ANOVA with post-hoc tests : Compare uptake across cell lines (e.g., HeLa vs. primary cells) .
  • Flow cytometry : Quantify fluorescence-labeled peptide internalization with gating for live/dead cells .
  • Confocal microscopy : Correlate subcellular localization (e.g., nuclear vs. cytoplasmic) with functional outcomes .

Q. How can researchers optimize lyophilization protocols to prevent peptide degradation?

  • Cryoprotectants : Add trehalose or sucrose (5–10% w/v) to prevent aggregation during freeze-drying .
  • Residual moisture control : Use Karl Fischer titration to ensure <1% moisture post-lyophilization .
  • Stability testing : Accelerated aging studies (25°C/60% RH) with periodic HPLC and MS checks .

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